An In-Depth Technical Guide to the Molecular Structure of 2,5-Difluoro-3-nitrobenzamide
An In-Depth Technical Guide to the Molecular Structure of 2,5-Difluoro-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure and properties of 2,5-Difluoro-3-nitrobenzamide, a key intermediate in contemporary drug discovery and organic synthesis. By synthesizing theoretical knowledge with practical insights, this document aims to equip researchers with the foundational understanding necessary for the effective utilization of this versatile molecule.
Introduction: The Strategic Importance of Fluorinated Nitrobenzamides
2,5-Difluoro-3-nitrobenzamide is a strategically designed synthetic building block that incorporates several key functional groups beneficial for medicinal chemistry. The strategic placement of two fluorine atoms, a nitro group, and a benzamide core bestows upon it a unique combination of properties that are highly sought after in the development of novel therapeutic agents.[1]
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins.[1] The nitro group, an effective electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for further chemical modifications, such as reduction to an aniline derivative.[1] The benzamide functional group is a common feature in many approved drugs, known for its ability to participate in hydrogen bonding interactions with biological targets.
While a specific biological profile for 2,5-Difluoro-3-nitrobenzamide has not been extensively delineated, structurally analogous compounds have shown significant promise. Notably, similar benzamide derivatives have been explored as dual-action hypoglycemic agents for the treatment of Type 2 diabetes and as potential therapeutics for tuberculosis.[1] This underscores the therapeutic potential of this class of molecules and the importance of understanding the detailed molecular characteristics of key intermediates like 2,5-Difluoro-3-nitrobenzamide.
Physicochemical Properties
A summary of the key physicochemical properties of 2,5-Difluoro-3-nitrobenzamide is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂N₂O₃ | [1] |
| Molecular Weight | 202.12 g/mol | [1] |
| IUPAC Name | 2,5-difluoro-3-nitrobenzamide | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1C(=O)N)F)[O-])F | [2] |
| InChI Key | KCTAXZSUJAYFCB-UHFFFAOYSA-N | [1] |
Molecular Structure and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Predicted ¹H NMR Spectrum
The proton NMR spectrum of 2,5-Difluoro-3-nitrobenzamide is expected to be relatively simple, with signals corresponding to the aromatic protons and the amide protons.
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Aromatic Region (δ 7.5-8.5 ppm): The two aromatic protons will appear in this region. Due to the presence of the fluorine and nitro substituents, these protons will be deshielded. The proton at the C4 position is expected to be a doublet of doublets due to coupling with the adjacent fluorine at C5 and the meta-coupling with the proton at C6. The proton at the C6 position is also anticipated to be a doublet of doublets, coupling to the fluorine at C5 and the proton at C4.
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Amide Protons (δ 7.0-8.0 ppm, broad): The two protons of the primary amide group will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent and concentration.
3.1.2. Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be significantly influenced by the electronegative fluorine and nitro groups.
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Carbonyl Carbon (C=O): Expected to appear around δ 160-170 ppm.
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Aromatic Carbons: The six aromatic carbons will exhibit distinct chemical shifts due to the different substituent effects. The carbons directly attached to the fluorine atoms (C2 and C5) will show large one-bond carbon-fluorine coupling constants (¹JCF). The other aromatic carbons will also display smaller two- or three-bond carbon-fluorine couplings (²JCF, ³JCF). The carbon attached to the nitro group (C3) will be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum of 2,5-Difluoro-3-nitrobenzamide will be characterized by the vibrational frequencies of its key functional groups.
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N-H Stretching: Two distinct bands are expected in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.
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C=O Stretching: A strong absorption band around 1680-1650 cm⁻¹ is characteristic of the carbonyl group of the amide.
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N-O Stretching: The nitro group will exhibit two strong absorption bands, one for the asymmetric stretch (around 1550-1500 cm⁻¹) and another for the symmetric stretch (around 1350-1300 cm⁻¹).
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C-F Stretching: Strong bands in the region of 1250-1000 cm⁻¹ will be indicative of the carbon-fluorine bonds.
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Aromatic C-H and C=C Stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively, will confirm the presence of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₇H₄F₂N₂O₃. The fragmentation pattern would likely involve the loss of the amide group, the nitro group, and potentially fluorine atoms, providing further structural information.
Synthesis of 2,5-Difluoro-3-nitrobenzamide
While a specific, detailed experimental protocol for the synthesis of 2,5-Difluoro-3-nitrobenzamide is not widely published, a logical and efficient synthetic route can be devised based on established organic chemistry principles and the synthesis of analogous compounds. The most direct approach involves the amidation of the corresponding acyl chloride, which is derived from 2,5-difluoro-3-nitrobenzoic acid.
Synthetic Workflow
The proposed synthetic pathway can be visualized as follows:
Caption: Proposed synthetic workflow for 2,5-Difluoro-3-nitrobenzamide.
Experimental Protocol
Step 1: Nitration of 2,5-Difluorobenzoic Acid
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To a stirred solution of concentrated sulfuric acid, cool the reaction vessel to 0-5 °C in an ice bath.
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Slowly add 2,5-difluorobenzoic acid to the sulfuric acid.
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Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
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Pour the reaction mixture onto crushed ice to precipitate the product.
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Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 2,5-difluoro-3-nitrobenzoic acid.
Step 2: Formation of 2,5-Difluoro-3-nitrobenzoyl Chloride
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Reflux a mixture of 2,5-difluoro-3-nitrobenzoic acid and an excess of thionyl chloride (SOCl₂) for 2-3 hours. A few drops of dimethylformamide (DMF) can be added as a catalyst.
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
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The resulting crude 2,5-difluoro-3-nitrobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Step 3: Amidation of 2,5-Difluoro-3-nitrobenzoyl Chloride
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Dissolve the crude 2,5-difluoro-3-nitrobenzoyl chloride in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
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Cool the solution in an ice bath and add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
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After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
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If a precipitate forms, filter the solid. If no precipitate forms, extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,5-Difluoro-3-nitrobenzamide.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Molecular Geometry and Crystallography
While no experimental crystal structure data for 2,5-Difluoro-3-nitrobenzamide is currently available, insights into its three-dimensional conformation can be inferred from the crystal structures of similar substituted benzamides.
It is expected that the benzamide group will be nearly coplanar with the benzene ring to maximize resonance stabilization. The presence of the ortho-fluoro substituent may induce some steric hindrance, potentially causing a slight twist in the amide group relative to the aromatic ring. Intramolecular hydrogen bonding between one of the amide protons and the ortho-fluoro atom is a possibility, which would further influence the conformation. The nitro group is also likely to be coplanar with the ring to facilitate electronic delocalization.
Reactivity and Synthetic Utility
The reactivity of 2,5-Difluoro-3-nitrobenzamide is dictated by its functional groups.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media. This transformation opens up a wide range of possibilities for further functionalization, including diazotization and subsequent Sandmeyer reactions, or acylation to form more complex amides.
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Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine atoms, particularly the one at the C5 position, can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, allowing for the introduction of diverse substituents.
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Amide Group Chemistry: The amide group itself can undergo hydrolysis under acidic or basic conditions to regenerate the carboxylic acid. It can also be dehydrated to the corresponding nitrile under specific conditions.
Conclusion
2,5-Difluoro-3-nitrobenzamide is a valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique combination of fluorine atoms, a nitro group, and a benzamide moiety provides a platform for the development of complex molecules with potential therapeutic applications. A thorough understanding of its molecular structure, spectroscopic properties, and reactivity is essential for its effective utilization in the design and synthesis of novel drug candidates. While experimental data for this specific compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures, serving as a valuable resource for researchers in the field.
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